rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans
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Description
Rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans is a useful research compound. Its molecular formula is C11H21BO2 and its molecular weight is 196.1. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Aldol Reactions
One application involves the use of chiral precursors for asymmetric aldol reactions, as seen with (4R-trans)-2-(1-methyl-ethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, bis-ethyl ester. This compound, upon oxidation, yields a chiral enol borate that reacts with aldehydes to produce optically active 4-hydroxy-2-alkanones with significant yields and enantiomeric excesses (Boldrini et al., 1987).
Cyclopropylmethylsilane-Terminated Prins Reaction
The novel silicon-centred tetrafunctionalised reagent, tetra(2-ethenylcyclopropylmethyl)silane, demonstrates the utility in synthetic organic chemistry, particularly in Prins reactions for forming skipped diene ether products. This showcases the importance of such compounds in facilitating complex molecular syntheses with high stereoelectronic control (Braddock & Matsuno, 2004).
Inhibitory Activity Against Serine Proteases
2-Mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes exhibit inhibitory activity against serine proteases, including thrombin. These findings underscore the potential of such compounds in therapeutic applications, particularly for conditions involving serine proteases (Spencer et al., 2002).
Palladium-Catalyzed Silaboration
The palladium-catalyzed silaboration of allenes using organic iodides demonstrates the synthetic versatility of similar dioxaborolane compounds. This method allows for the regio- and stereoselective synthesis of various 2-silylallylboronates, showcasing the utility of these compounds in creating complex molecular structures with high selectivity (Chang et al., 2005).
Asymmetric Simmons-Smith Cyclopropanation
The use of Charette chiral dioxaborolane ligand in asymmetric Simmons-Smith reactions for constructing enantiomerically enriched cyclopropanes highlights the role of similar compounds in achieving high stereoselectivity in cyclopropanation reactions. This research provides insights into the mechanisms and origins of stereoselectivity, which are crucial for designing efficient synthetic strategies (Wang et al., 2011).
Properties
IUPAC Name |
2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-6-8-7-9(8)12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKIOKRQOCRQHK-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375816-12-7 |
Source
|
Record name | rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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